Aminooxy-PEG3-bromide (hydrobromide)
Description
BenchChem offers high-quality Aminooxy-PEG3-bromide (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminooxy-PEG3-bromide (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19Br2NO4 |
|---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine;hydrobromide |
InChI |
InChI=1S/C8H18BrNO4.BrH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H |
InChI Key |
LPVRSNVKOVAHGN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCON)OCCOCCBr.Br |
Origin of Product |
United States |
Contextualization Within Advanced Bifunctional Linker Chemistry
Bifunctional linkers are molecules that contain two reactive functional groups, allowing for the covalent connection of two different molecular entities. cd-bioparticles.net In the realm of advanced linker chemistry, there is a growing demand for heterobifunctional linkers, which possess two dissimilar reactive groups. This dissimilarity is crucial as it permits a two-step, controlled conjugation process, minimizing the formation of undesirable homodimeric products.
Aminooxy-PEG3-bromide falls squarely into this advanced category. It provides orthogonal reactivity, meaning one functional group can be reacted selectively without affecting the other. This allows for the precise assembly of complex molecular architectures, a fundamental requirement in the design of sophisticated biomaterials, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). cd-bioparticles.netglpbio.com
Significance in Contemporary Chemical Biology and Drug Discovery Research
The modular nature of Aminooxy-PEG3-bromide, combining a chemoselective ligation handle, a biocompatible spacer, and a versatile electrophilic group, makes it an attractive choice for these applications. It allows for the systematic variation of conjugate components to optimize biological activity.
Reaction Mechanisms and Chemoselectivity of Aminooxy Peg3 Bromide in Research Contexts
Oxime Ligation Chemistry Involving the Aminooxy Moiety
Oxime ligation is a cornerstone of bioconjugation, prized for its high chemoselectivity and the stability of the resulting oxime bond. The reaction involves the condensation of the aminooxy group of Aminooxy-PEG3-bromide with an aldehyde or ketone to form an oxime linkage. This reaction can be performed under mild, aqueous conditions, which is a significant advantage when working with sensitive biological molecules.
Comprehensive Studies on Reaction Kinetics and Mechanistic Pathways of Oxime Formation
The formation of an oxime from an aminooxy group and a carbonyl compound proceeds through a pH-dependent mechanism. The reaction is generally fastest at a slightly acidic pH (around 4-5). This is because the reaction mechanism involves a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by a dehydration step. Acid catalysis facilitates both of these steps.
The mechanistic pathway can be summarized as follows:
Protonation of the carbonyl oxygen: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.
Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the stable oxime bond.
The rate of oxime formation is influenced by several factors, including pH, temperature, and the electronic and steric properties of the carbonyl compound. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.
| Reactants | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (B41778) (100 mM) | 7.0 | 8.2 ± 1.0 |
| Aminooxy-functionalized PEG + Protein | None | 7.0 | - |
| Aminooxy-functionalized PEG + Protein | Aniline | 7.0 | - (19-fold slower than p-phenylenediamine) |
| Aminooxy-functionalized PEG + Protein | p-Phenylenediamine (B122844) | 7.0 | - (120-fold faster than uncatalyzed) |
Investigations into Chemoselectivity in Complex Biological Milieus
A key advantage of oxime ligation is its exceptional chemoselectivity. The aminooxy group is a soft nucleophile that reacts specifically with the hard electrophiles of aldehydes and ketones. This orthogonality means that the reaction can proceed in the presence of a multitude of other functional groups commonly found in biological systems, such as amines, thiols, and carboxylic acids, without significant side reactions. This high degree of selectivity allows for the precise modification of biomolecules in complex mixtures like cell lysates or even on the surface of living cells.
The inertness of the aminooxy and carbonyl groups towards other biological functionalities ensures that the desired conjugate is formed with high fidelity. This has been demonstrated in numerous studies involving the site-specific labeling of proteins, peptides, and other biomolecules.
Catalytic Enhancement Strategies for Efficient Oxime Ligation in Research Settings
While oxime ligation is a robust reaction, its rate can be slow at neutral pH, which is often desirable for biological applications to maintain the integrity of the biomolecules. To overcome this limitation, nucleophilic catalysts have been developed to accelerate the reaction. Aniline and its derivatives are the most commonly used catalysts for this purpose.
Several aniline derivatives have been investigated to optimize catalytic efficiency. For instance, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, providing a 120-fold rate enhancement compared to the uncatalyzed reaction and being 19-fold more efficient than aniline itself. researchgate.netmasterorganicchemistry.com Another potent catalyst is m-phenylenediamine, which is particularly effective due to its high aqueous solubility, allowing for its use at higher concentrations. researchgate.netnih.gov
Nucleophilic Substitution Reactions Mediated by the Bromide Moiety
The bromide at one terminus of Aminooxy-PEG3-bromide serves as a good leaving group in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. This allows for the covalent attachment of a wide range of nucleophiles, further extending the utility of this heterobifunctional linker.
Analysis of Scope and Limitations across Diverse Substrate Environments
The primary bromide of Aminooxy-PEG3-bromide is susceptible to attack by a variety of nucleophiles. The scope of this reaction is broad and includes:
Sulfur nucleophiles: Thiols and thiolates are excellent nucleophiles for S(_N)2 reactions and react efficiently with the bromide to form stable thioether linkages. This is a common strategy for conjugating peptides and proteins through their cysteine residues.
Nitrogen nucleophiles: Primary and secondary amines can also displace the bromide to form the corresponding secondary or tertiary amines. However, the reaction with amines can be slower than with thiols and may require more forcing conditions.
Oxygen nucleophiles: Alcohols and carboxylates are generally weaker nucleophiles and their reaction with the bromide is less common. These reactions often require a strong base to deprotonate the nucleophile and increase its reactivity.
The primary limitation of this reaction is steric hindrance. While the primary bromide in Aminooxy-PEG3-bromide is relatively unhindered, bulky nucleophiles may react more slowly. Another consideration is the potential for competing elimination reactions, although this is generally not a major issue with primary bromides and strong, non-basic nucleophiles.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | General Reactivity |
|---|---|---|---|
| Sulfur | Thiol (e.g., Cysteine) | Thioether | High |
| Nitrogen | Amine (e.g., Lysine) | Amine | Moderate |
| Oxygen | Alcohol/Carboxylate | Ether/Ester | Low |
Detailed Mechanistic Investigations of Bromide Displacement Reactions
The displacement of the bromide from Aminooxy-PEG3-bromide by a nucleophile is expected to proceed via a classic S(_N)2 mechanism. This is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromide from the backside, leading to an inversion of stereochemistry at the reaction center.
The transition state of the reaction involves a pentacoordinate carbon atom where the bond to the nucleophile is forming at the same time as the bond to the bromide is breaking. The rate of the reaction is dependent on the concentration of both the Aminooxy-PEG3-bromide and the nucleophile.
Key factors influencing the rate of the S(_N)2 reaction include:
Strength of the nucleophile: Stronger nucleophiles lead to faster reaction rates.
Leaving group ability: Bromide is a good leaving group, facilitating the reaction.
Solvent: Polar aprotic solvents such as DMF or DMSO are ideal for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.
Due to the lack of specific mechanistic studies on Aminooxy-PEG3-bromide itself, the understanding of its reactivity in nucleophilic substitution is largely inferred from the well-established principles of S(_N)2 reactions involving primary alkyl bromides and other bromo-PEG derivatives.
Orthogonal Reactivity and Compatibility with Other Functional Groups
Aminooxy-PEG3-bromide is a heterobifunctional linker designed for chemoselective ligations, enabling the sequential or simultaneous conjugation of different molecular entities to a target molecule. Its utility is largely defined by the orthogonal reactivity of its two terminal functional groups: the aminooxy group and the bromide group. The aminooxy moiety partakes in oxime ligation with carbonyl compounds (aldehydes or ketones), while the bromide serves as a reactive site for nucleophilic substitution. This inherent orthogonality is crucial in complex bioconjugation schemes, particularly when combined with other highly selective chemistries like click chemistry.
The principle of bioorthogonal chemistry, a set of chemical reactions that can occur in a biological system without interfering with native biochemical processes, is central to the application of Aminooxy-PEG3-bromide. nobelprize.org The oxime ligation formed from the aminooxy group is a prime example of a bioorthogonal reaction, valued for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. rsc.orgrsc.org This allows for the specific modification of biomolecules that have been engineered to contain a unique aldehyde or ketone group. nih.gov
Strategic Approaches for Stepwise or Parallel Functionalization
The orthogonal nature of oxime ligation and click chemistry allows for either a stepwise (sequential) or a parallel (simultaneous) approach to dual functionalization. The choice of strategy often depends on the specific biomolecule, the reagents involved, and the desired final construct.
Stepwise Functionalization: This is the more common approach, where the two conjugation reactions are performed one after the other. This method allows for purification and characterization of the intermediate product after the first reaction, which can be advantageous for complex syntheses.
An example of a stepwise strategy involves:
First Ligation: An aldehyde-tagged protein is reacted with a bifunctional linker containing both an aminooxy group and a second bioorthogonal handle, such as an azide (B81097) (e.g., an azido-aminooxy linker). nih.govresearchgate.net This reaction forms a stable oxime bond, effectively installing an azide group onto the protein at a specific site.
Purification (Optional): The protein, now functionalized with an azide, can be purified to remove excess linker.
Second Ligation: The azide-functionalized protein is then reacted with an alkyne-containing molecule via CuAAC or SPAAC to attach the second label or molecule. nih.govresearchgate.net
Studies involving the dual labeling of oligonucleotides have investigated the optimal order for stepwise reactions. It was found that performing the oxime ligation prior to the CuAAC reaction resulted in a significantly more successful outcome for the targeted doubly conjugated oligonucleotide. researchgate.net This suggests that the reagents or conditions for the first reaction can sometimes impact the efficiency of the second, making the order of operations a critical strategic consideration.
Parallel Functionalization: In a parallel or "one-pot" approach, a biomolecule bearing two distinct orthogonal handles (e.g., an aldehyde and an alkyne) is exposed to two different conjugation partners (an aminooxy-containing reagent and an azide-containing reagent) simultaneously. This strategy is more efficient as it reduces the number of reaction and purification steps. Its success hinges on the high chemoselectivity and non-interference of the two reaction pairs under a shared set of conditions. Such simultaneous dual labeling has been successfully demonstrated for proteins modified with both an aldehyde and an alkyne functionality. researchgate.net
| Strategy | Description | Advantages | Considerations | Example Application |
|---|---|---|---|---|
| Stepwise (Sequential) | Reactions are performed in a defined order, often with purification of intermediates. | Allows for process control and characterization at each stage; can optimize conditions for each reaction individually. | More time-consuming; potential for sample loss during purification steps; reaction order can be critical. researchgate.net | Labeling an aldehyde-tagged protein first with an aminooxy-azide linker, followed by a click reaction with an alkyne-dye. nih.gov |
| Parallel (Simultaneous) | A bifunctional biomolecule is reacted with two different probes in a single reaction mixture. | Higher efficiency; fewer steps; reduces reaction time and potential for sample loss. | Requires that both reactions proceed efficiently under the same conditions (pH, temperature, solvent) without cross-reactivity. | Simultaneous labeling of a protein containing both an aldehyde and an alkyne with an aminooxy-PEG reagent and an azido-fluorophore. researchgate.net |
The bromide end of the Aminooxy-PEG3-bromide linker adds another layer of synthetic potential. While the primary focus is often on the bioorthogonal pairing of oxime ligation and click chemistry, the bromide can be used in a subsequent step to react with nucleophiles like thiols (e.g., cysteine residues) or amines, further expanding the possibilities for creating complex, multi-functional molecular constructs.
Applications of Aminooxy Peg3 Bromide in Advanced Chemical Biology and Drug Discovery Research
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. glpbio.com These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
Aminooxy-PEG3-bromide serves as a PEG-based PROTAC linker component, a crucial element in the synthesis of PROTAC molecules. glpbio.commedchemexpress.com In this context, it acts as a modular building block to connect the target protein-binding ligand with the E3 ligase-binding ligand. The bifunctional nature of Aminooxy-PEG3-bromide allows for sequential or convergent synthesis strategies. For instance, the bromide end can be reacted with a nucleophile on one of the binding ligands, while the aminooxy group can be used to form an oxime linkage with a carbonyl group introduced onto the other ligand. This versatility provides chemists with a reliable tool for constructing the complete PROTAC molecule.
The length, rigidity, and composition of the linker are determining factors in the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase. nih.gov This ternary complex formation is an essential prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. A PEG-based linker offers flexibility, which can be advantageous for allowing the two ends of the PROTAC to adopt the optimal orientation for stable complex formation. nih.gov However, the specific composition can also influence activity, as research has shown that in some cases, replacing an alkyl chain with PEG units led to weaker protein degradation, indicating that linker composition must be carefully optimized for each target and E3 ligase pair. nih.gov
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of PROTACs. A significant body of research has focused on the linker, demonstrating that modifications to its length and composition can dramatically alter degradation efficiency. For PEG-based linkers, the number of ethylene (B1197577) glycol units is a key variable. Studies have shown that both excessively short and excessively long linkers can be detrimental to PROTAC activity. For example, in the development of homo-PROTACs for the degradation of the CRBN E3 ligase itself, an 8-atom PEG linker was found to be optimal. nih.gov Conversely, PROTACs targeting TANK-binding kinase 1 (TBK1) showed no activity with linkers shorter than 12 atoms but exhibited robust degradation with longer linkers. nih.gov These findings underscore that there is no universal optimal linker; it must be empirically determined for each specific PROTAC system.
| PROTAC System | Linker Modification | Observed Impact on Activity | Reference |
| CRBN Homo-PROTACs | Variation of PEG linker length | An 8-atom long PEG linker was identified as optimal for potent degradation. | nih.gov |
| TBK1-targeting PROTACs | Variation of linker length | Linkers shorter than 12 atoms showed no activity, while longer linkers enabled robust degradation. | nih.gov |
| General CRBN Degraders | Replacement of alkyl linker with PEG linker | In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weaker CRBN degradation. | nih.gov |
| ERα-targeting PROTACs | Fine-tuning of linker length | Demonstrated the critical importance of linker length, with activity being lost outside an optimal range. | nih.gov |
Bioconjugation Strategies for Biomolecule Functionalization
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The specific and stable linkages formed by the aminooxy group of Aminooxy-PEG3-bromide make it a valuable reagent for these strategies.
The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form an oxime bond is a cornerstone of chemoselective ligation chemistry. broadpharm.com This reaction proceeds under mild, physiological conditions and forms a highly stable covalent bond. biotium.com To utilize Aminooxy-PEG3-bromide for site-specific protein labeling, an aldehyde or ketone must first be introduced at a specific location on the protein or peptide.
Several methodologies have been developed to achieve this:
Oxidation of N-terminal Residues: N-terminal serine or threonine residues can be selectively oxidized with sodium periodate (B1199274) to generate a glyoxylyl group (an aldehyde), which can then be targeted by an aminooxy-containing compound. nih.gov This method was used to create site-specifically PEGylated proteins like IL-8 and G-CSF that retained activity. nih.gov
Enzymatic Labeling: Enzymes can be used to install a unique chemical handle onto a protein. For example, protein farnesyltransferase (PFTase) can be used with a farnesyl aldehyde analogue to attach an aldehyde to a specific C-terminal tag on a protein, which is then available for reaction with an aminooxy probe. researchgate.net
Transamination: The enzyme microbial transglutaminase can be used to convert the side chain of a specific glutamine residue into a ketone, providing a handle for aminooxy conjugation. researchgate.net
| Labeling Method | Target Site on Protein | Chemical Handle Generated | Resulting Linkage |
| Periodate Oxidation | N-terminal Serine/Threonine | Glyoxylyl (Aldehyde) | Oxime |
| Enzymatic (e.g., PFTase) | Engineered C-terminal Tag (e.g., CaaX box) | Aldehyde | Oxime |
| Transamination | Specific Glutamine Residue | Ketone | Oxime |
| Reductive Alkylation | N-terminus | Imine (intermediate) | Aminoalcohol |
Many proteins, particularly those that are secreted or located on the cell surface, are glycosylated. The carbohydrate portions of these glycoproteins provide unique targets for site-specific modification. The conjugation of Aminooxy-PEG3-bromide to glycoproteins typically involves a two-step process. biotium.combiotium.com
First, the carbohydrate is subjected to mild oxidation using sodium periodate (NaIO₄). biotium.com This reagent selectively cleaves the bond between adjacent carbon atoms that each bear a hydroxyl group (a cis-diol), a structure common in sugar rings. This cleavage reaction converts the two hydroxyl-bearing carbons into aldehyde groups. biotium.com
In the second step, the aminooxy group of Aminooxy-PEG3-bromide is added. It reacts specifically with the newly generated aldehyde groups on the carbohydrate to form stable oxime linkages. biotium.com This method is highly effective for labeling antibodies, as the glycosylation is often located in the Fc region, away from the antigen-binding site, thus minimizing the impact on the antibody's function. biotium.com
Development of Chemical Probes and Biosensors for Biological Systems
The unique properties of Aminooxy-PEG3-bromide make it an invaluable tool in the construction of sophisticated chemical probes and biosensors designed to interrogate complex biological systems.
Aminooxy-PEG3-bromide acts as a heterobifunctional crosslinker in the synthesis of fluorescent and affinity probes. The general design involves linking a targeting moiety (e.g., a small molecule, peptide, or aptamer) to a reporter molecule (e.g., a fluorophore or biotin).
The synthesis strategy typically involves two main routes:
The aminooxy group of the linker can be conjugated to a targeting molecule that possesses or is modified to contain an aldehyde or ketone. The resulting conjugate, now bearing a terminal bromide, can then be reacted with a fluorescent dye or affinity tag that has a nucleophilic handle.
Alternatively, the bromide end can first be reacted with a reporter molecule. For example, a thiol-containing fluorophore can displace the bromide. This fluorescently-tagged aminooxy-PEG linker can then be used as a versatile reagent to label any aldehyde- or ketone-bearing molecule of interest.
The PEG3 spacer in Aminooxy-PEG3-bromide offers the added benefits of increasing the hydrophilicity of the resulting probe and providing spatial separation between the targeting and reporter moieties, which can minimize steric hindrance and potential quenching effects. cd-bioparticles.net
Aminooxy-PEG3-bromide is instrumental in developing assays to measure enzyme activity, particularly for glycosyltransferases. Many glycosyltransferase assays are designed to detect the transfer of a sugar moiety to a substrate. sci-hub.box
A common strategy involves using an unnatural sugar substrate that contains a bioorthogonal handle, such as an aldehyde or ketone. A glycosyltransferase will transfer this modified sugar onto a protein or lipid acceptor. The newly installed carbonyl group can then be detected by a probe.
Aminooxy-PEG3-bromide can be used to synthesize such a probe. For example, the bromide can be displaced by an azide (B81097), creating an aminooxy-PEG3-azide linker. This linker can then be used to attach a reporter molecule via click chemistry. The resulting aminooxy-functionalized reporter can then form a stable oxime bond with the carbonyl-containing sugar, allowing for quantification of the glycosyltransferase activity through detection of the reporter signal. This chemoenzymatic labeling approach is highly specific and sensitive. nih.gov
Contributions to Nanotechnology and Material Science Research
The ability to modify surfaces at the molecular level is crucial in nanotechnology and material science. Aminooxy-PEG3-bromide provides a means to functionalize nanomaterials and surfaces for biological applications.
PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles (NPs) by reducing non-specific protein adsorption. nih.govresearchgate.net Aminooxy-PEG3-bromide can be used to create a bifunctional surface on various nanomaterials, including gold nanoparticles and quantum dots.
The bromide end of the linker can be attached to the nanoparticle surface through various chemical strategies. For instance, on gold nanoparticles, a thiol-containing molecule can first be used to displace the bromide, and this new linker can then be attached to the gold surface via the thiol group. For other types of nanoparticles with surface amine groups, the bromide can act as an alkylating agent.
Once the Aminooxy-PEG3 moiety is anchored to the nanoparticle surface, the terminal aminooxy groups provide reactive handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents that have been modified to contain an aldehyde or ketone. This allows for the creation of targeted drug delivery systems and diagnostic imaging agents. nih.gov
| Nanomaterial | Functionalization Strategy | Resulting Application |
| Gold Nanoparticles | Thiolation of the bromide end for attachment to the gold surface. | Targeted drug delivery, biosensing. |
| Quantum Dots | Reaction of the bromide with surface amine groups. | Bioimaging probes. |
| Silica (B1680970) Nanoparticles | Silanization followed by reaction with the bromide. | Controlled release systems. |
In the field of biosensing, the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto a sensor surface is paramount for sensitivity and specificity. Aminooxy-PEG3-bromide is well-suited for the modification of biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR). encyclopedia.pub
A common approach involves first modifying the sensor surface (e.g., a gold chip) with a self-assembled monolayer (SAM) that presents a nucleophilic group, such as a thiol. This thiol can displace the bromide of Aminooxy-PEG3-bromide, creating a surface decorated with aminooxy-terminated PEG linkers.
This "activated" surface is then ready for the immobilization of a biomolecule of interest that has been engineered to contain an aldehyde or ketone. The resulting oxime linkage is stable, and the PEG spacer helps to extend the captured biomolecule away from the surface, improving its accessibility to its binding partner in solution and reducing non-specific binding. encyclopedia.pub This strategy for biointerface engineering is crucial for the development of robust and reliable diagnostic devices.
Methodological Considerations and Analytical Techniques in Aminooxy Peg3 Bromide Research
Advanced Purification and Characterization Methodologies for Aminooxy-PEG3-bromide Conjugates
The conjugation of Aminooxy-PEG3-bromide to biomolecules, such as peptides, proteins, or other targeted ligands, results in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and potential side products. Therefore, robust purification and characterization strategies are paramount.
Purification Techniques:
High-performance liquid chromatography (HPLC) is a cornerstone for purifying conjugates derived from Aminooxy-PEG3-bromide. Depending on the properties of the conjugate, different HPLC modes are employed.
Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying peptide and small molecule conjugates. researchgate.net It separates molecules based on hydrophobicity. The addition of the hydrophilic PEG linker alters the retention time of the parent molecule, allowing for its separation from the unreacted, often more hydrophobic, starting material. A typical purification involves a gradient elution system, often using water and acetonitrile (B52724) with additives like trifluoroacetic acid (TFA). rsc.org
Size-Exclusion Chromatography (SEC): SEC is particularly useful for purifying larger biomolecules like proteins or antibodies after conjugation. This technique separates molecules based on their hydrodynamic radius. The addition of the PEG chain increases the size of the biomolecule, causing it to elute earlier than its unconjugated counterpart.
Characterization Techniques:
Once purified, the identity and integrity of the conjugate must be confirmed.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) are indispensable for determining the molecular weight of the conjugate. enovatia.com This confirms the successful attachment of the Aminooxy-PEG3-bromide linker. High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition of the conjugate. enovatia.com
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE is a standard technique to visually confirm conjugation. The PEGylated protein will exhibit a higher apparent molecular weight and migrate more slowly through the gel compared to the unmodified protein.
| Technique | Principle of Separation/Detection | Application in Aminooxy-PEG3-bromide Conjugate Research | Typical Observation |
| RP-HPLC | Polarity/Hydrophobicity | Purification of peptide-PEG conjugates. | Shift in retention time compared to the unconjugated peptide. |
| SEC | Hydrodynamic Radius (Size) | Purification of protein-PEG conjugates; Removal of unreacted PEG. | Conjugate elutes earlier than the unconjugated protein. |
| IEX | Net Charge | Separation of positional isomers or conjugates with different degrees of PEGylation. | Altered elution profile due to charge shielding by the PEG chain. |
| ESI-MS | Mass-to-charge ratio | Confirmation of conjugate molecular weight. | A mass spectrum showing a peak corresponding to the theoretical mass of the conjugate. |
| SDS-PAGE | Molecular Size (in denaturing conditions) | Visual confirmation of protein conjugation. | A band shift to a higher apparent molecular weight for the conjugate. |
Interactive Data Table: Common Purification and Characterization Methods
Spectroscopic Techniques for Structural Elucidation of Derivatized Molecules
Spectroscopic methods are crucial for confirming the covalent structure of molecules derivatized with Aminooxy-PEG3-bromide, particularly the formation of the stable oxime bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. nih.govresearchgate.net The characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone, typically appearing as a strong singlet or multiplet around 3.6 ppm, are a key indicator of successful conjugation. up.ac.za Protons adjacent to the newly formed oxime linkage (C=N-O) will exhibit distinct chemical shifts, providing definitive evidence of the ligation. For instance, the methylene (B1212753) protons alpha to the aminooxy group (–CH₂–ONH₂) in the starting material will shift upon formation of the oxime bond (–CH₂–O–N=CH–). researchgate.net
Mass Spectrometry (MS): Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) can be used for structural elucidation. By inducing fragmentation of the conjugate, a characteristic fragmentation pattern can be obtained. This allows for the identification of the specific site of conjugation on a complex biomolecule, such as a particular amino acid residue in a peptide chain. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the conjugate. The formation of the oxime bond can be monitored by the appearance of a C=N stretching vibration, typically in the range of 1620-1680 cm⁻¹.
| Spectroscopic Technique | Information Obtained | Key Spectral Features for Aminooxy-PEG3-bromide Derivatives |
| ¹H NMR | Covalent structure and proton environment | Strong signal for PEG ethylene (B1197577) units (~3.6 ppm); Shift of protons adjacent to the oxime linkage. |
| ¹³C NMR | Carbon skeleton of the molecule | Signals corresponding to the carbons in the PEG chain and the oxime bond. |
| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation pattern | Parent ion mass confirms conjugation; Fragment ions can pinpoint the site of ligation. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Appearance of a C=N stretching band for the oxime bond. |
Interactive Data Table: Spectroscopic Techniques for Structural Elucidation
Chromatographic Methods for Reaction Monitoring and Product Isolation
Chromatographic techniques are not only used for final purification but are also essential for real-time monitoring of the conjugation reaction and for the isolation of the final product from the reaction mixture.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the most common method to monitor the progress of an oxime ligation reaction. rsc.orgnih.gov Small aliquots of the reaction mixture can be injected at different time points. The chromatogram will show the consumption of the starting materials (e.g., an aldehyde-containing molecule and Aminooxy-PEG3-bromide) and the concurrent formation of the new, typically more polar, conjugate peak. This allows for the optimization of reaction conditions such as pH, temperature, and catalyst concentration. nih.govamazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly efficient method for reaction monitoring. nih.gov As peaks elute from the HPLC column, they are directly analyzed by the MS. This allows for the simultaneous monitoring of reactants and products by their retention times and their mass-to-charge ratios, providing unambiguous confirmation of product formation throughout the reaction. nih.govamazonaws.com For example, a typical LC-MS analysis of an oxime ligation would use a C18 column with a water/acetonitrile gradient. nih.gov
Flash Chromatography: For larger-scale reactions, flash chromatography using silica (B1680970) gel can be employed for the initial purification and isolation of the crude product, which can then be further purified by preparative HPLC if necessary. nih.gov
| Method | Column Type | Mobile Phase (Typical) | Detection Method | Application |
| Analytical RP-HPLC | C18 | Water/Acetonitrile with 0.1% TFA | UV (e.g., 214 nm, 280 nm) | Monitoring reaction conversion over time. |
| LC-MS | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV and Mass Spectrometry | Real-time confirmation of product identity and purity during the reaction. |
| Preparative RP-HPLC | C18 or C8 | Water/Acetonitrile with 0.1% TFA | UV | Isolation of pure conjugate on a milligram to gram scale. |
Interactive Data Table: Chromatographic Methods for Reaction Monitoring and Isolation
Future Directions and Emerging Research Avenues for Aminooxy Peg3 Bromide
Exploration of Novel Reaction Chemistries and Expanded Bioorthogonal Strategies
The future utility of Aminooxy-PEG3-bromide will likely be defined by the expansion of its chemical reactivity beyond its current, well-established roles.
Investigation of Expanded Utility in Strain-Promoted Click Reactions
While the aminooxy and bromide moieties of Aminooxy-PEG3-bromide have well-defined roles in oxime ligation and nucleophilic substitution respectively, its utility in strain-promoted click reactions is an area ripe for investigation. Strain-promoted azide-alkyne cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry due to its rapid kinetics and lack of cytotoxicity. nih.govsciencedaily.com Currently, the bromide group is primarily utilized as a leaving group. broadpharm.com Future research could explore the potential conversion of the bromide to other functionalities that are active in strain-promoted reactions. For instance, substitution of the bromide with an azide (B81097) would allow for subsequent SPAAC with strained alkynes like dibenzocyclooctyne (DBCO). nih.gov This would expand the versatility of the linker, enabling its use in dual-ligation strategies where both the aminooxy and a newly introduced azide group can be selectively addressed.
Development of Catalyst-Free Aminooxy Reactions for Enhanced Biocompatibility
The reaction between the aminooxy group and an aldehyde or ketone to form a stable oxime bond is a robust bioconjugation method. nih.govaxispharm.com However, these reactions often require acidic conditions (pH 4-5) or the use of nucleophilic catalysts like aniline (B41778) to proceed efficiently at physiological pH. nih.govacs.org While effective, the use of catalysts can introduce potential cytotoxicity and complicate purification processes. nih.gov
A significant future direction is the development of catalyst-free oxime ligation strategies that maintain high efficiency at neutral pH. This could be achieved through the design of novel reaction partners with enhanced reactivity. For example, research into electron-deficient aldehydes has shown promise in accelerating hydrazone formation without catalysts, a principle that could be extended to oxime ligations. semanticscholar.org Furthermore, exploring alternative catalysts with superior biocompatibility is a parallel avenue of interest. Studies have identified substituted anilines, such as p-phenylenediamine (B122844) and 4-aminophenylalanine, that exhibit enhanced catalytic activity at neutral pH compared to aniline, offering a more biocompatible toolkit for oxime bond formation. acs.orgnih.govresearchgate.net
| Catalyst | Relative Efficacy at Neutral pH | Biocompatibility Considerations |
| Aniline | Baseline | Potential for cytotoxicity at high concentrations |
| p-Phenylenediamine | Up to 19-fold faster than aniline | Improved efficacy at lower, more biocompatible concentrations |
| 4-Aminophenylalanine | ~70% of aniline's efficacy | Amino acid structure offers superior biocompatibility |
| None (Catalyst-Free) | Slower kinetics | Highest biocompatibility, requires optimized reaction partners |
Advanced Applications in Targeted Protein Degradation Research Mechanisms
Aminooxy-PEG3-bromide is already recognized as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. precisepeg.comaxispharm.com The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. nih.gov
Future research will focus on a more nuanced understanding of how the specific properties of the Aminooxy-PEG3-bromide linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG3 unit imparts flexibility and hydrophilicity, which can impact cell permeability and the spatial orientation of the bound proteins. nih.govresearchgate.net The optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and reduced degradation efficiency. researchgate.netnih.govresearchgate.netnih.gov Systematic studies varying the PEG chain length around the three-unit mark of Aminooxy-PEG3-bromide will be essential to fine-tune the degradation of specific target proteins. The conformational flexibility of the PEG linker, while generally beneficial, can also be a subject of optimization, with research exploring the incorporation of more rigid elements to pre-organize the PROTAC for optimal ternary complex formation. precisepeg.com
Integration into Multifunctional Bioconjugates for Probing Complex Biological Systems
The dual reactivity of Aminooxy-PEG3-bromide makes it an ideal candidate for the construction of multifunctional bioconjugates designed to probe complex biological systems. By sequentially or orthogonally reacting the aminooxy and bromide functionalities, researchers can assemble probes with multiple capabilities, such as dual-modality imaging agents or targeted therapeutic-diagnostic pairs. uzh.chresearchgate.netsemanticscholar.org
For example, the aminooxy group can be used to attach the linker to a biomolecule of interest (e.g., a peptide or antibody) that has been modified to contain an aldehyde or ketone. The bromide can then be substituted with a reporter molecule, such as a fluorophore or a PET imaging agent. This approach allows for the creation of custom probes for a wide range of applications. Future work in this area will likely involve the development of more complex, multi-component systems where Aminooxy-PEG3-bromide acts as a central scaffold. The synthesis of "triple click chemistry" platforms, which allow for the sequential and versatile modification of a central core, highlights the trend towards creating highly functionalized molecules for advanced applications in drug development and bioengineering. sciencedaily.comeurekalert.org
Computational and Theoretical Studies on Aminooxy-PEG3-bromide Reactivity and Conformational Dynamics
While experimental work continues to expand the applications of Aminooxy-PEG3-bromide, computational and theoretical studies offer a complementary approach to understanding its behavior at a molecular level. To date, specific in-depth computational studies on this particular linker are limited, though some basic properties have been calculated.
| Computed Property | Value |
| TPSA (Topological Polar Surface Area) | 62.94 Ų |
| LogP (Octanol-Water Partition Coefficient) | 0.3214 |
| Number of Rotatable Bonds | 11 |
Future research should employ molecular dynamics simulations to explore the conformational landscape of the PEG3 linker. This will provide insights into its flexibility and how it influences the spatial relationship between the two ends of a bioconjugate. Such studies are crucial for understanding and predicting the efficiency of PROTACs, where the linker's conformation directly impacts the stability of the ternary complex. researchgate.net
Furthermore, quantum mechanics calculations can be used to model the reaction mechanisms of oxime bond formation, both with and without catalysts. These theoretical studies can help to elucidate the factors that govern reaction rates and can guide the design of more efficient catalyst-free systems. researchgate.net By combining computational and experimental approaches, a more complete understanding of the structure-activity relationships of Aminooxy-PEG3-bromide can be achieved, accelerating its application in the development of new chemical biology tools and therapeutics.
Q & A
Q. What computational tools predict the stability of Aminooxy-PEG3-bromide hydrobromide in physiological environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
